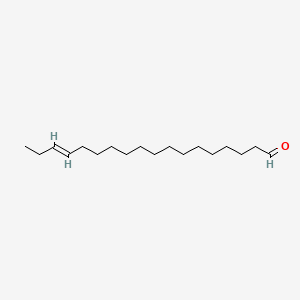
15-Octadecenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
15-Octadecenal can be synthesized through several methods. One common approach involves the oxidation of 15-octadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, yielding the desired aldehyde with high selectivity.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of 1-octadecene. This process involves the addition of a formyl group to the double bond of 1-octadecene using a catalyst such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
15-Octadecenal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 15-octadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group in this compound can be reduced to form 15-octadecen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Grignard reagents, dry ether as a solvent, low temperatures.
Major Products
Oxidation: 15-Octadecanoic acid.
Reduction: 15-Octadecen-1-ol.
Substitution: Secondary alcohols with varying alkyl groups.
Wissenschaftliche Forschungsanwendungen
15-Octadecenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pheromones and fragrances.
Biology: this compound is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 15-Octadecenal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their structure and function. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
15-Octadecenal can be compared with other long-chain aliphatic aldehydes such as:
Hexadecanal: Similar in structure but lacks the double bond, making it less reactive in certain chemical reactions.
Octadecanal: Also lacks the double bond, resulting in different chemical and biological properties.
Nonadecenal: Has a longer carbon chain, which affects its physical properties and reactivity.
Eigenschaften
CAS-Nummer |
56554-93-9 |
|---|---|
Molekularformel |
C18H34O |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
(E)-octadec-15-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,18H,2,5-17H2,1H3/b4-3+ |
InChI-Schlüssel |
CTJCPAKVYBLASZ-ONEGZZNKSA-N |
Isomerische SMILES |
CC/C=C/CCCCCCCCCCCCCC=O |
Kanonische SMILES |
CCC=CCCCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


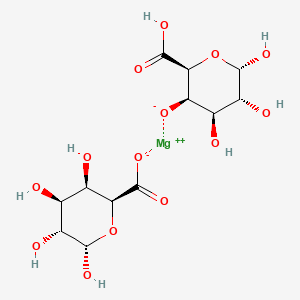
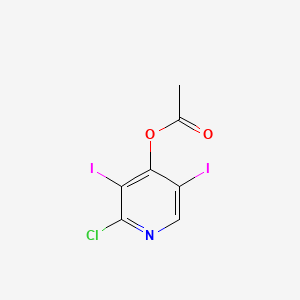
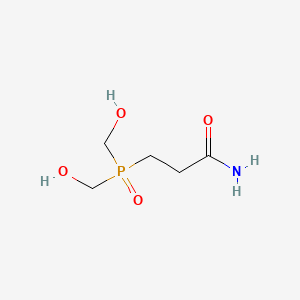


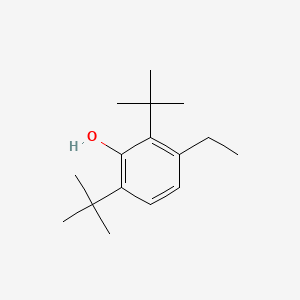

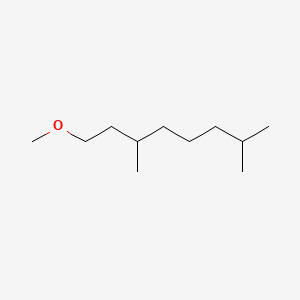
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
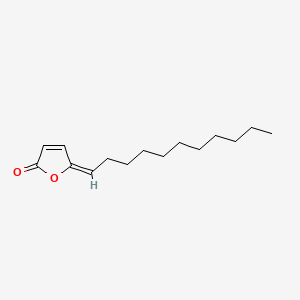
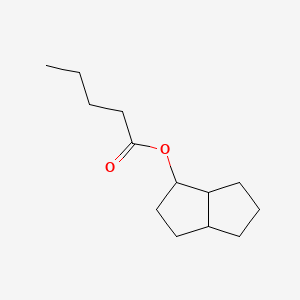
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
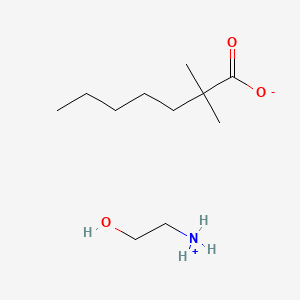
![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)
